molecular formula C11H14O2 B2584354 1-(Benzyloxy)butan-2-one CAS No. 265664-91-3

1-(Benzyloxy)butan-2-one

Cat. No. B2584354
CAS RN: 265664-91-3
M. Wt: 178.231
InChI Key: PAOKDBPSOMEMNP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)butan-2-one is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for 1-(Benzyloxy)butan-2-one is 1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Benzyloxy)butan-2-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Enantioselective Aminomethylation

1-(Benzyloxy)butan-2-one can be used in the enantioselective aminomethylation process . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This method provides a simple way to synthesize chiral propargyl-containing amines .

Synthesis of Chiral Nitrogen-Containing Compounds

The catalytic asymmetric Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds . These compounds are used as building blocks in the synthesis of many natural nitrogen-containing compounds and optically pure medicines .

The Mannich reaction, which involves 1-(Benzyloxy)butan-2-one, provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing an active hydrogen atom . Many Mannich bases have useful pharmacological properties, including antimicrobial, cytotoxic, antitumor, and analgesic activities .

Synthesis of Chiral Propargyl-Containing Amines

1-(Benzyloxy)butan-2-one can be used in the enantioselective three-component reaction with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This reaction affords the corresponding anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .

Formation of New C–C Bond

The Mannich reaction involving 1-(Benzyloxy)butan-2-one can also be used to form a new C–C bond . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis .

Preparation of Pharmaceuticals and Natural Products

The Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is widely used for the preparation of pharmaceuticals and natural products . The products of this reaction play an important role in the modern pharmaceutical industry .

Safety and Hazards

1-(Benzyloxy)butan-2-one is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas or outdoors .

Relevant Papers The relevant papers retrieved discuss the synthesis and glycosidase inhibition of broussonetine M and its analogues , and the enantioselective aminomethylation of 1-(Benzyloxy)propan-2-one . These papers could provide further insights into the properties and potential applications of 1-(Benzyloxy)butan-2-one.

Mechanism of Action

Target of Action

It is known to participate in reactions such as the mannich reaction , which is widely used in the preparation of pharmaceuticals and natural products .

Mode of Action

The mode of action of 1-(Benzyloxy)butan-2-one involves its participation in the Mannich reaction . This reaction is a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzyloxy)butan-2-one are related to the Mannich reaction . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It plays a significant role in the modern pharmaceutical industry and is used in the development of asymmetric methods for the synthesis of drugs under environmentally benign conditions .

Result of Action

The result of the action of 1-(Benzyloxy)butan-2-one is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products are formed through a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst .

Action Environment

The action of 1-(Benzyloxy)butan-2-one is influenced by the environment in which the reaction takes place. For instance, the reaction is carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction also requires the presence of a chiral catalyst, pseudoephedrine .

properties

IUPAC Name

1-phenylmethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKDBPSOMEMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)butan-2-one

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